molecular formula C15H17N7 B15122476 3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B15122476
M. Wt: 295.34 g/mol
InChI Key: RYDCHJOTHMPJNN-UHFFFAOYSA-N
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Description

3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyrrolo[2,3-d]pyrimidine moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its combination of pyridazine, pyrrolo[2,3-d]pyrimidine, and piperazine rings sets it apart from other similar compounds, making it a valuable compound for diverse scientific research and applications .

Properties

Molecular Formula

C15H17N7

Molecular Weight

295.34 g/mol

IUPAC Name

4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C15H17N7/c1-11-2-3-13(20-19-11)21-6-8-22(9-7-21)15-12-4-5-16-14(12)17-10-18-15/h2-5,10H,6-9H2,1H3,(H,16,17,18)

InChI Key

RYDCHJOTHMPJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4

Origin of Product

United States

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